molecular formula C8H18ClN B1524678 2-Butylpyrrolidine hydrochloride CAS No. 17651-34-2

2-Butylpyrrolidine hydrochloride

Cat. No.: B1524678
CAS No.: 17651-34-2
M. Wt: 163.69 g/mol
InChI Key: RMKPXUMWPHLYHW-UHFFFAOYSA-N
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Description

2-Butylpyrrolidine hydrochloride (CAS: 17651-34-2) is a pyrrolidine derivative with the molecular formula C₈H₁₈ClN and a molecular weight of 163.69 g/mol. Structurally, it consists of a five-membered pyrrolidine ring substituted with a butyl group at the 2-position, forming a secondary amine hydrochloride salt. The compound is stored under inert atmospheric conditions at room temperature to maintain stability .

Its applications span synthetic chemistry and pharmaceutical research, where such derivatives are often utilized as intermediates or chiral building blocks. Safety data indicate hazards related to skin, eye, and respiratory irritation (H315, H319, H335), necessitating precautions during handling .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-2-3-5-8-6-4-7-9-8;/h8-9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKPXUMWPHLYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17651-34-2
Record name 2-butylpyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Biological Activity

2-Butylpyrrolidine hydrochloride is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their diverse biological activities, making them important scaffolds in drug discovery. The structure of 2-butylpyrrolidine includes a butyl group attached to the nitrogen atom of the pyrrolidine ring, which can influence its pharmacological properties.

Anticancer Properties

Research has indicated that pyrrolidine derivatives exhibit anticancer activity. For instance, a study highlighted the effectiveness of various pyrrolidine compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. While specific data on this compound is limited, its structural similarities to other bioactive pyrrolidines suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in the context of acetylcholinesterase (AChE) inhibition. Compounds that can penetrate the blood-brain barrier (BBB) and inhibit AChE are valuable in treating neurodegenerative diseases like Alzheimer's. Studies on similar pyrrolidine compounds have shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, a critical neurotransmitter involved in memory and learning .

Antiarrhythmic Activity

A recent study examined the antiarrhythmic properties of 2-butylpyrrolidine derivatives. The compound demonstrated significant effects in modulating cardiac rhythm, suggesting its potential application in treating arrhythmias. The mechanism appears to involve the modulation of ion channels responsible for cardiac excitability .

Case Studies

  • Anticancer Activity : A study screened various pyrrolidine derivatives for their anticancer effects against MCF-7 and HeLa cells. While this compound was not specifically tested, related compounds showed IC50 values indicating significant cytotoxicity, warranting further exploration of 2-butylpyrrolidine's potential in this area .
  • Neuroprotective Potential : In a study focusing on AChE inhibitors, several pyrrolidine-based compounds were evaluated for their ability to reactivate inhibited AChE in vivo. These findings support the hypothesis that this compound could exhibit similar neuroprotective effects by enhancing cholinergic signaling in the brain .
  • Cardiac Studies : Research on antiarrhythmic agents revealed that 2-butylpyrrolidine derivatives could effectively stabilize cardiac rhythms in animal models. This positions them as potential therapeutic agents for managing cardiac arrhythmias .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis and inhibits cell proliferation
NeuroprotectiveInhibits AChE, enhancing cholinergic activity
AntiarrhythmicModulates ion channels to stabilize cardiac rhythm

Scientific Research Applications

Research has highlighted the potential of 2-butylpyrrolidine hydrochloride in modulating protein interactions, particularly within the Keap1-Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. This modulation suggests therapeutic applications in diseases related to oxidative stress, such as neurodegenerative disorders and cancer .

Therapeutic Agent Development

The compound has been investigated for its ability to influence metabolic pathways and protein-protein interactions, making it a candidate for drug development aimed at various therapeutic targets. Notably, studies have shown its potential as a modulator of the Keap1-Nrf2 interaction, which could lead to the development of drugs aimed at enhancing antioxidant responses .

Precursor in Synthesis

This compound serves as a precursor in the synthesis of pharmacologically active compounds. It has been utilized in the development of dipeptidyl peptidase IV inhibitors, which are significant in diabetes treatment . The compound's structural characteristics allow it to participate in various organic reactions leading to bioactive molecules.

Case Study 1: Modulation of Keap1-Nrf2 Pathway

A study demonstrated that this compound effectively modulates the interaction between Keap1 and Nrf2, enhancing cellular responses to oxidative stress. This finding suggests its potential use as an adjunct therapy in conditions like Alzheimer's disease .

Case Study 2: Synthesis of Dipeptidyl Peptidase IV Inhibitors

Research highlighted the use of this compound in synthesizing novel dipeptidyl peptidase IV inhibitors. These inhibitors are critical for managing type 2 diabetes by regulating blood sugar levels .

Data Table: Applications Overview

Application AreaDescriptionReferences
Drug DevelopmentModulation of protein interactions; antioxidant response
Organic SynthesisPrecursor for bioactive compounds
Metabolic Pathway InfluenceImpact on cellular metabolism and oxidative stress

Comparison with Similar Compounds

Substituent Size and Lipophilicity

  • Butyl vs. Ethyl/Propyl: The butyl group in this compound introduces greater lipophilicity compared to ethyl (C₂H₅) or propyl (C₃H₇) substituents.
  • Trans-2,5-Dimethyl : The dual methyl groups in trans-2,5-dimethylpyrrolidine hydrochloride reduce lipophilicity but increase steric hindrance, which may limit binding efficiency in enantioselective reactions .

Stereochemical Considerations

  • (R)-2-Ethylpyrrolidine hydrochloride’s chiral center (R-configuration) confers stereoselectivity, a critical factor in pharmaceutical activity.

Research Implications and Limitations

  • Pharmacological Data Gaps : While structural differences are well-defined, the provided evidence lacks comparative data on solubility, melting points, or biological activity. For example, dissolution kinetics (e.g., as studied for famotidine hydrochloride ) or HPLC stability profiles (e.g., for amitriptyline hydrochloride ) are critical for pharmaceutical applications but remain unexplored for these pyrrolidine derivatives.


  • Safety Profiles : Hazard statements (e.g., H315, H335 for 2-butylpyrrolidine) suggest irritant properties common to hydrochlorides. However, substituent-specific toxicity data are unavailable, necessitating further toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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